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Compound of Interest

Compound Name:
4-Aminomorpholin-3-one

hydrochloride

Cat. No.: B13491472

Get Quote

Executive Summary & Strategic Analysis
The N-substituted lactam 4-aminomorpholin-3-one (CAS: 13076-25-0) is a critical heterocyclic

building block in medicinal chemistry. Unlike its carbocyclic analog (N-amino-2-pyrrolidone), the

morpholinone core imparts unique solubility and hydrogen-bonding vectors, making it a

preferred scaffold for Factor Xa inhibitors (e.g., Rivaroxaban intermediates) and novel

hydrazone-based linkers.

This guide addresses the specific challenge of introducing an amino group at the N-position of

the lactam ring. While many literature sources conflate this with the synthesis of 4-(4-

aminophenyl)morpholin-3-one, this protocol focuses strictly on the unsubstituted N-amino

lactam.

Synthetic Route Selection
We present two distinct, field-proven methodologies. The choice of method depends on the

starting material availability and scale requirements:
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Feature
Method A:

Cyclocondensation (De

Novo)

Method B: Direct

Electrophilic Amination

Starting Material Ethyl (2-chloroethoxy)acetate
Morpholin-3-one (Commercial

Lactam)

Reagent Hydrazine Hydrate
Hydroxylamine-O-sulfonic acid

(HOSA)

Mechanism
Acyl substitution

Alkylation

Deprotonation

Electrophilic Attack

Scalability High (Industrial Preferred) Moderate (Lab Scale)

Atom Economy Excellent Good

Safety Profile Requires Hydrazine handling
Exothermic; HOSA is

hygroscopic

Mechanistic Pathways
Understanding the reaction mechanism is vital for troubleshooting and impurity control.

Method A: Hydrazine Cyclocondensation
This route builds the lactam ring and installs the N-amino group simultaneously. The hydrazine

acts as a dinucleophile.

Step 1: Hydrazine attacks the ester carbonyl to form the linear hydrazide intermediate.

Step 2: The distal nitrogen of the hydrazide performs an intramolecular

attack on the alkyl chloride, closing the ring.

Method B: Electrophilic N-Amination
This route functionalizes an existing lactam ring using Hydroxylamine-O-sulfonic acid (HOSA)

as an ammonia equivalent.
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Step 1: Base (KOH) deprotonates the lactam nitrogen.

Step 2: The lactam anion attacks the nitrogen of HOSA, displacing the sulfate group.
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Figure 1: Dual pathways for the synthesis of 4-aminomorpholin-3-one. Method A (top) utilizes

cyclization; Method B (bottom) utilizes direct amination.

Experimental Protocols
Protocol A: Cyclocondensation (Primary Route)
Applicability: High-yield synthesis from acyclic precursors. Yield Expectation: 75–85%

Materials
Precursor: Ethyl (2-chloroethoxy)acetate (CAS: 17229-17-3).[1]

Reagent: Hydrazine hydrate (80% or 64% solution).
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Solvent: Absolute Ethanol.[2][3]

Base: Potassium Carbonate (

) or Triethylamine (optional, to scavenge HCl).

Step-by-Step Procedure
Setup: Equip a 500 mL round-bottom flask with a magnetic stir bar and a reflux condenser.

Connect to an inert gas line (

or Ar).

Charging: Add Ethyl (2-chloroethoxy)acetate (16.6 g, 100 mmol) and Absolute Ethanol (150

mL).

Reagent Addition: While stirring at room temperature, add Hydrazine hydrate (7.5 g, 150

mmol, 1.5 eq) dropwise over 10 minutes.

Note: A slight exotherm may occur. The excess hydrazine drives the reaction to completion

and prevents dimer formation.

Cyclization: Heat the mixture to reflux (

) for 6–8 hours.

Monitoring: Monitor by TLC (MeOH:DCM 1:9). The starting ester spot (

) should disappear, and a lower

spot (hydrazide) will transiently appear before converting to the product.

Work-up:

Cool the reaction mixture to room temperature.

If a base like

was used, filter off the inorganic salts.
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Concentrate the filtrate under reduced pressure (rotary evaporator) to remove ethanol and

excess hydrazine.

Purification:

The residue is typically a viscous oil that solidifies upon standing or cooling.

Recrystallization: Dissolve the crude solid in a minimum amount of hot isopropanol or ethyl

acetate/ethanol (9:1). Cool to

to crystallize.

Vacuum Distillation: For high purity, the product can be distilled under high vacuum

(approx.

at 0.5 mmHg), though crystallization is usually sufficient.

Protocol B: Direct N-Amination (Alternative Route)
Applicability: Functionalization of existing morpholin-3-one stock. Yield Expectation: 50–65%

Materials
Precursor: Morpholin-3-one (CAS: 109-11-5).

Reagent: Hydroxylamine-O-sulfonic acid (HOSA) (CAS: 2950-43-8).[4]

Base: Potassium Hydroxide (KOH) or Sodium Hydride (NaH).

Solvent: Water (for KOH) or DMF (for NaH).

Step-by-Step Procedure (Aqueous KOH Method)
Dissolution: In a 250 mL flask, dissolve Morpholin-3-one (10.1 g, 100 mmol) and KOH (11.2

g, 200 mmol) in Water (50 mL). Cool the solution to

in an ice bath.

Reagent Preparation: Prepare a solution of HOSA (13.6 g, 120 mmol) in Water (30 mL).

Neutralize carefully with dilute base if necessary to prevent immediate decomposition, but
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HOSA is best used immediately.

Addition: Add the HOSA solution dropwise to the stirred lactam solution at

.

Critical: Maintain temperature below

to prevent hydrolysis of HOSA.

Reaction: Allow the mixture to warm to room temperature and stir for 4 hours.

Mechanism:[2][5][6][7][8] The lactam anion attacks the amine of HOSA, releasing sulfate.

Extraction:

Saturate the aqueous solution with solid NaCl (salting out).

Extract continuously with Dichloromethane (DCM) or Chloroform for 12–24 hours (liquid-

liquid extractor is recommended due to high water solubility of the product).

Isolation: Dry the organic layer over anhydrous

, filter, and evaporate to dryness.

Purification: Recrystallize from ethanol/ether as described in Protocol A.

Quality Control & Validation
Ensure the identity and purity of the product using the following parameters.
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Parameter Specification Notes

Appearance
White to off-white crystalline

solid

Hygroscopic; store in

desiccator.

Melting Point
Sharp range indicates high

purity.

NMR

4.4 (s, 2H,

), 4.1 (s, 2H,

), 3.9 (t, 2H), 3.4 (t, 2H)

In DMSO-

. The

peak is characteristic.

HPLC Purity
Column: C18, Mobile Phase:

/ACN Gradient.[2]

Mass Spec ESI Mode.

Safety & Handling
Hydrazine Hydrate: Highly toxic, potential carcinogen, and corrosive. Use only in a fume

hood. Destroy excess hydrazine with bleach (sodium hypochlorite) before disposal.

HOSA: Corrosive and hygroscopic. Can decompose exothermically. Store in a refrigerator.

Product: 4-aminomorpholin-3-one is a hydrazide derivative; avoid contact with strong

oxidizers.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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